molecular formula C5H14N2O B6272512 [2-(2-aminoethoxy)ethyl](methyl)amine CAS No. 1525892-92-5

[2-(2-aminoethoxy)ethyl](methyl)amine

Cat. No.: B6272512
CAS No.: 1525892-92-5
M. Wt: 118.2
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Description

2-(2-Aminoethoxy)ethylamine is a branched polyamine characterized by a primary amine group (-NH₂) at the terminal end of an ethoxy chain and a tertiary amine (-N(CH₃)-) at the branching point. Its structure (C₅H₁₄N₂O) enables diverse applications, including drug synthesis, polymer chemistry, and biochemical interactions. The compound’s dual amine functionality allows for versatile reactivity, such as hydrogen bonding, coordination with metals, and participation in nucleophilic reactions. Key derivatives of this compound are utilized in pharmaceuticals (e.g., antimalarials, anticancer agents) and materials science (e.g., biosensors, polymers) due to its balance of hydrophilicity and structural flexibility .

Properties

CAS No.

1525892-92-5

Molecular Formula

C5H14N2O

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of Benzyl Imine Intermediate

The reaction begins with the condensation of benzaldehyde derivatives with ethanolamine analogs under azeotropic dehydration. For 2-(2-aminoethoxy)ethylamine, this step would involve:

  • Reactants : 2-(2-aminoethoxy)ethanol and benzaldehyde.

  • Conditions : Toluene reflux at 80–145°C for 8–16 hours.

  • Outcome : Formation of a benzyl imine intermediate, confirmed by gas chromatography (GC) monitoring.

Methylation and Deprotection

The intermediate undergoes methylation using methylating agents like methyl carbonate:

  • Methylation : Conducted at 0–60°C with a 1.3:1 molar ratio of methylating agent to intermediate.

  • Deprotection : Acid hydrolysis (e.g., 6N HCl) liberates the primary amine, yielding a hydrochloride salt. Subsequent neutralization with alkali (e.g., K2CO3) produces the free amine.

Key Data :

  • Yield : 56–84% (four-step total).

  • Purity : >99.7% after distillation.

Nucleophilic Substitution with Methylamine

A robust alternative employs nucleophilic substitution to introduce the methyl group. This method, inspired by ribonucleoside modifications in ACS publications, involves:

Activation of Hydroxyl Groups

The hydroxyl group in 2-(2-aminoethoxy)ethanol is activated via mesylation or tosylation:

  • Reagents : Methanesulfonyl chloride (MsCl) in dichloromethane.

  • Conditions : 0°C for 2 hours.

Displacement with Methylamine

The activated intermediate reacts with excess methylamine:

  • Molar Ratio : 5:1 (methylamine to mesylate).

  • Conditions : Room temperature, 12–24 hours.

Key Data :

  • Yield : 70–85% (two-step).

  • Advantage : Avoids toxic benzyl groups, simplifying purification.

Reductive Amination of Ethylene Oxide Derivatives

A scalable industrial route leverages reductive amination, as inferred from N-methylethanolamine syntheses. For 2-(2-aminoethoxy)ethylamine:

Ethylene Oxide Functionalization

Ethylene oxide reacts with 2-aminoethanol to form 2-(2-aminoethoxy)ethanol:

  • Catalyst : Acidic or basic conditions (e.g., NaOH).

Reductive Methylation

The primary amine undergoes reductive methylation with formaldehyde and hydrogen gas:

  • Catalyst : Raney nickel or palladium on carbon.

  • Conditions : 50–100°C, 10–20 bar H2.

Key Data :

  • Yield : 60–75%.

  • Purity : 95–98% after distillation.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Benzyl Imine Intermediate56–84%>99.7%ModerateHigh
Nucleophilic Substitution70–85%98%HighModerate
Reductive Amination60–75%95–98%IndustrialLow

Industrial Viability

  • Reductive Amination : Preferred for large-scale production due to fewer steps and lower cost.

  • Nucleophilic Substitution : Ideal for lab-scale synthesis with minimal byproducts.

Challenges and Optimizations

  • Benzyl Imine Method : Requires stringent dehydration and generates benzaldehyde waste.

  • Reductive Methylation : Sensitivity to catalyst poisoning necessitates high-purity reagents.

Emerging Techniques and Innovations

Recent advances in flow chemistry and enzymatic catalysis offer promising alternatives:

  • Enzymatic Methylation : Methyltransferases enable selective methylation under mild conditions, though yields remain suboptimal (40–50%).

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for nucleophilic substitutions (yield: 80% in 2 hours) .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of imines or oxides

    Reduction: Formation of simpler amines

    Substitution: Formation of substituted ethers or amines

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable for creating diverse chemical structures.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with other functional groups makes it useful in drug design and development.

Medicine

In medicinal chemistry, 2-(2-aminoethoxy)ethylamine is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

The compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(2-aminoethoxy)ethylamine exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ether linkage and amino group allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aminoethoxyethyl Derivatives
Compound Structure Key Features Applications References
2-(2-Aminoethoxy)ethylamine CH₃-N-(CH₂CH₂OCH₂CH₂NH₂) Primary + tertiary amines; moderate hydrophilicity Drug intermediates, polymer probes
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine Quinoline core + extended ethoxy chain Enhanced solubility; improved target binding Antimalarial agents
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate Boc-protected amine + tri-ethoxy chain Steric protection for amine; controlled reactivity Peptide synthesis, chemoselective tags

Key Observations :

  • Chain Length : Increasing ethoxy units (e.g., tri-ethoxy in ) enhances solubility in aqueous media but reduces membrane permeability.
  • Protection Strategies: tert-Butyl carbamate (Boc) protection () stabilizes amines during synthesis, whereas the unprotected primary amine in 2-(2-aminoethoxy)ethylamine enables direct conjugation in drug design .
Methylamine-Containing Biomolecules
Compound Structure Biological Role Mechanism References
Cys-N7G-EMA () Cysteine-guanine-methylamine conjugate DNA cross-linking Antitumor activity via alkylation
Trimethylamine N-oxide (TMAO) (CH₃)₃NO Osmolyte in marine organisms Counteracts urea-induced enzyme inhibition

Comparison :

  • Reactivity: 2-(2-Aminoethoxy)ethylamine’s tertiary amine is less nucleophilic than TMAO’s quaternary ammonium group, limiting its osmolyte efficacy but favoring controlled drug interactions .
  • DNA Binding: Unlike Cys-N7G-EMA, which directly alkylates DNA, aminoethoxyethyl derivatives (e.g., ) rely on hydrogen bonding for target engagement .
Physicochemical Data
Property 2-(2-Aminoethoxy)ethylamine 2-((2-Methoxyethyl)(methyl)amino)ethanol () Lys-N7G-EMA ()
Molecular Weight (g/mol) 118.18 133.19 279.34
Solubility (H₂O) High Moderate Low
pKa (NH₂) ~9.5 ~8.7 (tertiary amine) ~10.2

Notes:

  • The primary amine’s pKa (~9.5) facilitates protonation in physiological conditions, enhancing solubility and ionic interactions .
  • Methoxy substitution () reduces basicity, favoring hydrophobic interactions in drug delivery systems.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-aminoethoxy)ethylamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example:
  • Step 1 : React 2-(methylamino)ethanol with a halogenated ethoxy derivative (e.g., 2-chloroethoxyethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Step 2 : Protect the primary amine group using tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps .
  • Step 3 : Deprotect the Boc group using HCl in dioxane to yield the final product .
    Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are most effective for characterizing 2-(2-aminoethoxy)ethylamine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ ~2.3 ppm for methylamine protons, δ ~3.5 ppm for ethoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 133.1342 for C₆H₁₆N₂O) .
  • Chromatography : HPLC or GC with UV/fluorescence detection ensures purity (>98%) and identifies by-products .

Q. How should researchers handle and store 2-(2-aminoethoxy)ethylamine to ensure stability?

  • Methodological Answer :
  • Storage : Keep at -20°C under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential amine toxicity. Avoid contact with acids to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 2-(2-aminoethoxy)ethylamine?

  • Methodological Answer :
  • Temperature : Maintain 60–80°C during substitution to balance reaction rate and by-product formation .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility in biphasic systems .
  • Solvent : Anhydrous THF or DMF minimizes hydrolysis of intermediates .

Q. What computational tools are suitable for modeling the interactions of 2-(2-aminoethoxy)ethylamine with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts binding affinity to enzymes (e.g., monoamine oxidases) using the compound’s InChIKey (e.g., VQUWJUIPMCCLSD-UHFFFAOYSA-N) .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for 2-(2-aminoethoxy)ethylamine derivatives?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies .
  • Metabolite Analysis : Use LC-MS/MS (LOQ: 1.0–20.0 ng/mL) to detect degradation products that may skew results .
  • Control Experiments : Include positive controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

Q. What strategies mitigate by-product formation during the alkylation of 2-(2-aminoethoxy)ethylamine?

  • Methodological Answer :
  • Selective Protecting Groups : Use Boc for amines and benzyl for alcohols to direct reactivity .
  • Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound from di-alkylated by-products .

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